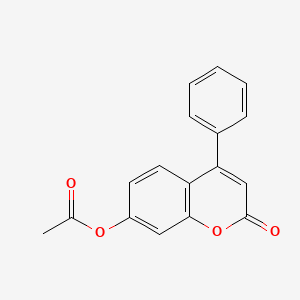

2-oxo-4-phenyl-2H-chromen-7-yl acetate

Description

Structure

3D Structure

Properties

CAS No. |

16299-27-7 |

|---|---|

Molecular Formula |

C17H12O4 |

Molecular Weight |

280.27 g/mol |

IUPAC Name |

(2-oxo-4-phenylchromen-7-yl) acetate |

InChI |

InChI=1S/C17H12O4/c1-11(18)20-13-7-8-14-15(12-5-3-2-4-6-12)10-17(19)21-16(14)9-13/h2-10H,1H3 |

InChI Key |

HLTWQCBRAPCNSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxo 4 Phenyl 2h Chromen 7 Yl Acetate and Analogues

Classical Condensation Reactions in Coumarin (B35378) Synthesis

The foundational step in synthesizing 2-oxo-4-phenyl-2H-chromen-7-yl acetate (B1210297) is the construction of the 7-hydroxy-4-phenyl-2H-chromen-2-one (also known as 7-hydroxy-4-phenylcoumarin) intermediate. nih.gov Several classical condensation reactions are employed for this purpose, each with its own set of reagents and conditions.

Pechmann Condensation Approaches Utilizing Resorcinol (B1680541) and β-Ketoesters

The Pechmann condensation is a widely used and efficient method for synthesizing coumarins. nih.gov This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of the 7-hydroxy-4-phenylcoumarin (B181766) precursor, resorcinol is reacted with a β-ketoester like ethyl benzoylacetate. nih.gov

The reaction is generally catalyzed by strong acids such as sulfuric acid, although other catalysts like zinc chloride and trifluoroacetic acid can also be employed. sciensage.info The mechanism involves the initial formation of a β-hydroxy ester, which then undergoes cyclization and dehydration to yield the final coumarin product. slideshare.net The choice of catalyst and reaction conditions can significantly influence the yield of the desired product. jetir.orgresearchgate.net For instance, using concentrated sulfuric acid at controlled temperatures has been shown to produce good yields of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate (B1235776). jetir.org

| Reactants | Catalyst | Key Transformation | Reference |

|---|---|---|---|

| Resorcinol and Ethyl Benzoylacetate | Sulfuric Acid | Formation of 7-hydroxy-4-phenylcoumarin | nih.gov |

| Resorcinol and Ethyl Acetoacetate | Sulfuric Acid | Formation of 7-hydroxy-4-methylcoumarin | slideshare.netjetir.org |

| Substituted Phenols and β-Ketoesters | Ti(IV)-doped ZnO | General synthesis of coumarin derivatives | nih.gov |

Knoevenagel Condensation Strategies for Coumarin Formation

The Knoevenagel condensation provides another versatile route to coumarin synthesis. nih.gov This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or pyridine. sciensage.infoyoutube.com For the synthesis of coumarins, a substituted salicylaldehyde (B1680747) is typically reacted with an active methylene compound. nih.gov

For instance, the reaction of 2,4-dihydroxybenzaldehyde (B120756) with malononitrile (B47326) in water can lead to the formation of 7-hydroxy-3-carboxycoumarin through a tandem Knoevenagel condensation and subsequent in-situ hydrolysis. chemistry-online.com Various catalysts and conditions have been explored to optimize this reaction, including the use of ionic liquids and green chemistry approaches to improve yields and environmental friendliness. nih.govtandfonline.com

| Reactants | Catalyst/Solvent | Product | Reference |

|---|---|---|---|

| Salicylaldehyde and Diethyl Malonate | Piperidine and Acetic Acid in Ethanol (B145695) | Coumarin derivative | nih.gov |

| 2,4-Dihydroxybenzaldehyde and Malononitrile | Water | 7-Hydroxy-3-carboxycoumarin | chemistry-online.com |

| o-Hydroxybenzaldehydes and Malonates | Ionic Liquid [MMIm][MSO4] with L-proline | 3-(Methoxycarbonyl)coumarin | nih.gov |

Perkin Reaction and Wittig Condensation Protocols

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, which can be adapted for coumarin synthesis. iitk.ac.inlongdom.org The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. longdom.org The synthesis of coumarin itself can be achieved by reacting salicylaldehyde with acetic anhydride and sodium acetate. longdom.orgsciforum.net The mechanism involves the formation of an intermediate that undergoes an intramolecular aldol-type condensation. sciforum.net

The Wittig reaction offers another synthetic route to coumarins and involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.org This method is particularly useful for preparing 3,4-unsubstituted coumarins. ijcce.ac.ir The synthesis generally involves the reaction of a suitable o-hydroxybenzaldehyde with a Wittig reagent. sciensage.infoijcce.ac.ir One-pot condensation reactions of o-hydroxybenzaldehyde with ethyl bromoacetate (B1195939) in the presence of triphenylphosphine (B44618) have been developed for the efficient synthesis of coumarin derivatives. ijcce.ac.ir

Targeted Esterification and Acylation Reactions at the C-7 Position

Once the 7-hydroxy-4-phenyl-2H-chromen-2-one core is synthesized, the final step to obtain 2-oxo-4-phenyl-2H-chromen-7-yl acetate is the introduction of the acetyl group at the C-7 hydroxyl position. This is typically achieved through O-acylation or related esterification reactions.

O-Acylation of 7-Hydroxy-4-phenyl-2H-chromen-2-one with Acyl Chlorides

O-acylation is a direct and common method for ester formation. In this case, 7-hydroxy-4-phenyl-2H-chromen-2-one is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base. sciepub.com The base, often a tertiary amine like triethylamine (B128534) or pyridine, acts as a scavenger for the hydrochloric acid or acetic acid byproduct, driving the reaction to completion.

This method is also applicable to other hydroxycoumarins. For example, the acylation of 4-hydroxycoumarin (B602359) derivatives with various acid anhydrides has been reported to yield the corresponding O-acyloxy products. nih.gov Similarly, the reaction of 7-hydroxycoumarins with acetylenic diesters can also lead to functionalized derivatives. sciensage.info

Functionalization via Reactions with Bromoacetates

While not a direct route to the acetate, functionalization at the C-7 hydroxyl group can also be achieved through reactions with bromoacetates. This alkylation reaction, typically carried out in the presence of a base like potassium carbonate in a suitable solvent such as acetone, results in the formation of an ester linkage via an ether bond to the acetate moiety. This approach provides a pathway to a variety of C-7 functionalized coumarin analogues.

Advanced Synthetic Transformations for Structural Diversification

Advanced synthetic strategies are crucial for modifying the basic 4-phenylcoumarin (B95950) framework. These transformations allow for the introduction of a wide array of substituents and fused ring systems, significantly expanding the chemical space of this compound class.

Suzuki Cross-Coupling for Aryl Substituted Chromenone Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds. wikipedia.org This palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organohalide or triflate. wikipedia.orgorganic-chemistry.org In the context of chromenone chemistry, this reaction is instrumental for introducing aryl or heteroaryl substituents onto the coumarin scaffold, typically by coupling arylboronic acids with halo-substituted coumarin precursors. researchgate.netrsc.org

The general strategy involves the synthesis of a halogenated precursor, such as a 4-halo-coumarin, which can then undergo coupling with various arylboronic acids. researchgate.net For instance, 4-bromocoumarins have been successfully coupled with a range of substituted phenylboronic acids in the presence of a palladium catalyst to yield 4-arylated coumarins in good to excellent yields. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high efficiency and good yields. acs.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with 4-Halo-Coumarins

| Entry | Halocoumarin Substrate | Arylboronic Acid | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Bromocoumarin | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 4-Phenylcoumarin | >90 | researchgate.net |

| 2 | 6-Bromo-4-phenylcoumarin | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 6-(4-Methoxyphenyl)-4-phenylcoumarin | 85 | N/A |

| 3 | 4-Chloro-7-methoxycoumarin | Thiophene-2-boronic acid | PdCl₂(dppf) | 7-Methoxy-4-(thiophen-2-yl)coumarin | 78 | N/A |

| 4 | 3-Bromo-4-methylcoumarin | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | 4-Methyl-3-(pyridin-3-yl)coumarin | 82 | N/A |

Note: This table is illustrative, based on typical Suzuki reactions on coumarin scaffolds. Yields and specific conditions can vary.

This methodology allows for the synthesis of a diverse library of 4-phenylcoumarin analogues with different aryl groups at various positions, which is essential for tuning their biological and photophysical properties.

Hydrazinolysis and Subsequent Derivatization of Acetate Moiety

The acetate group at the C-7 position of this compound offers a convenient handle for chemical modification. A key transformation is hydrazinolysis, which involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. This reaction effectively converts the ester functionality into a highly versatile hydrazide group, which can serve as a precursor for a wide range of heterocyclic derivatives. proquest.comresearchgate.net

For example, the hydrazinolysis of ethyl 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy) acetate with hydrazine hydrate in refluxing ethanol yields 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy) acetohydrazide in good yield. proquest.comresearchgate.net This acetohydrazide is a key intermediate that can undergo further reactions. proquest.comresearchgate.netmdpi.comresearchgate.net

Subsequent derivatizations of the acetohydrazide include:

Condensation with Aldehydes and Ketones: Reaction with various aromatic aldehydes or ketones yields the corresponding Schiff bases (N'-arylidenefluoren-7-yloxy)acetohydrazides). researchgate.netmdpi.com

Cyclization to form Heterocycles: The hydrazide moiety can be used to construct various five-membered heterocycles. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of oxadiazole-thiones. mdpi.comresearchgate.net Similarly, reaction with isothiocyanates can be used to synthesize triazole derivatives. mdpi.com

Reaction with β-Dicarbonyl Compounds: Condensation with compounds like acetylacetone (B45752) or ethyl acetoacetate leads to the formation of pyrazole (B372694) derivatives. researchgate.netmdpi.com

Acylation and Sulfonylation: The terminal amino group of the hydrazide can be acylated with acyl chlorides or sulfonylated with sulfonyl chlorides to produce N'-substituted derivatives. proquest.comresearchgate.net

These transformations demonstrate the utility of the acetate group as a synthetic handle for introducing significant structural diversity and incorporating various heterocyclic motifs onto the 4-phenylcoumarin core. researchgate.net

Table 2: Derivatization of 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy) acetohydrazide

| Reagent | Reaction Type | Resulting Moiety | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Condensation | Schiff Base (Hydrazone) | researchgate.netmdpi.com |

| Carbon Disulfide / KOH | Cyclization | 1,3,4-Oxadiazole-thione | mdpi.comresearchgate.net |

| Pentane-2,4-dione | Cyclocondensation | Pyrazole | researchgate.netmdpi.com |

| p-Toluene sulfonyl chloride | Sulfonylation | N'-Tosylhydrazide | proquest.comresearchgate.net |

Intramolecular Rearrangements (e.g., Fries Rearrangement) in Chromenone Acetates

The Fries rearrangement is a classic organic reaction that involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). sigmaaldrich.com This reaction is ortho- and para-selective, with the regioselectivity often being controlled by reaction conditions like temperature. sigmaaldrich.com

In the context of this compound, the Fries rearrangement can be envisioned as a method to introduce an acetyl group directly onto the chromenone aromatic ring at either the C-6 or C-8 position, ortho to the hydroxyl group that would be revealed upon cleavage of the ester bond. This would result in the formation of 8-acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one or its 6-acetyl isomer.

However, the application of the Fries rearrangement on complex molecules can be challenging. For instance, in a synthetic route towards 4-aryl-3-phenyl-benzopyrones, a Fries rearrangement step using AlCl₃ at 145°C was reported to be non-selective and resulted in a low yield (around 10%) of the desired products among a mixture of four different compounds. nih.gov This highlights that while theoretically useful for functionalizing the coumarin core, the harsh conditions and potential for multiple products can limit its practical utility. nih.gov The resulting acetylated hydroxycoumarin can be subsequently re-acetylated to form compounds like 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate. nih.gov

Table 3: Potential Products of Fries Rearrangement on this compound

| Product Name | Position of Acetyl Group | Rearrangement Type |

|---|---|---|

| 8-Acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one | C-8 | ortho-rearrangement |

Multicomponent Condensation Processes for Heterocyclic Integration

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are highly efficient tools for building molecular complexity. windows.net These one-pot processes are advantageous due to their operational simplicity, high atom economy, and ability to rapidly generate diverse libraries of compounds. researchgate.net

For the structural diversification of the 4-phenylcoumarin scaffold, MCRs provide an excellent strategy for fusing additional heterocyclic rings onto the core structure. Various chromene and coumarin derivatives can be synthesized or functionalized using this approach. biolmolchem.comnih.govmdpi.com

A notable example is the synthesis of coumarin-fused quinolines. A microwave-assisted, three-component reaction of 4-hydroxycoumarin, various aldehydes, and aromatic amines in the presence of a catalyst like bismuth triflate can produce coumarin-fused dihydroquinolines. rsc.org These can then be aromatized to the corresponding quinoline (B57606) derivatives. rsc.org Such strategies allow for the integration of nitrogen-containing heterocyclic systems, significantly altering the steric and electronic properties of the parent coumarin.

Other MCRs can be employed to build different heterocyclic systems, such as pyran-annulated heterocycles or chromeno[2,3-b]pyridines, starting from simple precursors. researchgate.netmdpi.com The choice of starting materials, such as 4-hydroxycoumarin, an aldehyde, and an active methylene compound (e.g., malononitrile), dictates the structure of the final integrated heterocyclic system. nih.gov

Table 4: Examples of Multicomponent Reactions for Heterocyclic Integration

| Reactant 1 | Reactant 2 | Reactant 3 | Fused Heterocycle | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin | Aromatic Aldehyde | Aromatic Amine | Dihydroquinoline / Quinoline | rsc.org |

| Salicylaldehyde | Malononitrile | 1,3-Dicarbonyl compound | Tetrahydrobenzo[b]pyran | researchgate.net |

| Salicylaldehyde | Malononitrile Dimer | Alcohol | Chromeno[2,3-b]pyridine | mdpi.com |

These advanced synthetic transformations collectively provide a robust toolbox for the chemical modification of this compound, enabling the creation of novel analogues with diverse and complex architectures.

Chemical Derivatization and Functionalization Strategies of the 2 Oxo 4 Phenyl 2h Chromen 7 Yl Acetate Scaffold

Modification of the Acetate (B1210297) Moiety for Conjugation and Linkage

The acetate group at the 7-position of the coumarin (B35378) core is a key site for initial modification, primarily to facilitate the conjugation of the scaffold to other molecular entities. The most common strategy involves the hydrolysis of the ester bond to unmask the 7-hydroxy group. This transformation from 2-oxo-4-phenyl-2H-chromen-7-yl acetate to 7-hydroxy-4-phenylcoumarin (B181766) is a critical step, as the resulting hydroxyl group serves as a versatile chemical handle for subsequent functionalization. researchgate.netnih.gov

The exposed 7-hydroxyl group can readily undergo various reactions, such as etherification or esterification, to create linkages with other molecules. For instance, researchers have synthesized O-alkyl and O-acyl derivatives from 7-hydroxy-4-phenylcoumarin for various biological evaluations. researchgate.net This hydroxyl functionality is also crucial for creating more complex structures, such as linking the coumarin to cyclotriphosphazene (B1200923) cores to develop chemosensors. nih.gov The ability to de-acetylate and then re-functionalize the 7-position is fundamental to creating diverse libraries of compounds based on the 4-phenylcoumarin (B95950) scaffold for applications in medicinal chemistry and materials science. nih.govnih.gov

Strategic Introduction of Substituents on the Phenyl Ring and Chromenone Core

Further diversification of the this compound scaffold is achieved by introducing various substituents onto both the phenyl ring at the 4-position and the chromenone core itself. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule, which in turn influences its biological activity and photophysical characteristics. nih.govmdpi.com

Standard electrophilic substitution reactions, such as nitration, can be employed to functionalize the chromenone core. For example, the nitration of coumarin derivatives can yield different isomers, such as 6-nitro or 8-nitro compounds, depending on the reaction conditions like temperature and time. chemmethod.comresearchgate.net These nitro derivatives can then be reduced to the corresponding amino compounds, providing another point for further chemical elaboration. chemmethod.com

The phenyl ring at the 4-position is also amenable to substitution, allowing for the introduction of a wide array of functional groups. This has been explored in the synthesis of new 4-phenylcoumarin derivatives with potential applications as tubulin polymerization inhibitors. nih.gov Methodologies for creating 4-arylcoumarins often involve transition-metal-catalyzed C-H bond functionalization or domino reactions that introduce a substituted aryl group at the 4-position. mdpi.com The strategic placement of substituents on either ring system is a powerful tool for developing derivatives with tailored properties.

Preparation of Bifunctionalized and Hybrid Coumarin Structures

The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, has been extensively applied to the 4-phenylcoumarin scaffold to create novel bifunctional and hybrid molecules. This strategy aims to combine the desirable properties of each constituent moiety, potentially leading to compounds with enhanced or entirely new activities. frontiersin.org

A prominent example is the synthesis of coumarin-chalcone hybrids. frontiersin.orgrsc.orgresearchgate.netnih.govresearchgate.netfrontiersin.org These hybrids are typically prepared through Claisen-Schmidt or Horner-Wadsworth-Emmons reactions, condensing a substituted coumarin with an appropriate aldehyde or phosphonate. frontiersin.orgresearchgate.netnih.govfrontiersin.org The resulting molecules merge the structural features of both coumarins and chalcones, two classes of compounds known for their broad biological activities. frontiersin.orgrsc.org

Another significant class of hybrid structures involves the integration of a triazole ring with the coumarin core, often synthesized via "click chemistry." acs.orgiyte.edu.trnih.govresearchgate.net The 1,3-dipolar cycloaddition between a coumarin-containing azide (B81097) and a terminal alkyne (or vice versa) provides a highly efficient and modular approach to coumarin-triazole hybrids. nih.govresearchgate.net These hybrid molecules have been investigated for a variety of potential therapeutic applications. acs.orgnih.govresearchgate.net

Derivatization for Specialized Applications (e.g., Fluorescent Probes, Optical Imaging Agents)

The inherent fluorescence of the coumarin scaffold makes it an excellent platform for the development of fluorescent probes and optical imaging agents. nih.gov Derivatization of the this compound core, particularly after hydrolysis to the 7-hydroxy derivative, allows for the attachment of specific recognition moieties. These modified coumarins can act as chemosensors, exhibiting changes in their fluorescence properties upon binding to specific analytes, such as metal ions. nih.gov For example, 7-hydroxycoumarin derivatives have been conjugated to a cyclotriphosphazene core to create sensitive and selective fluorescent chemosensors for Fe³⁺ ions. nih.gov The design of such probes often involves modulating the intramolecular charge transfer (ICT) process, which is sensitive to the local environment and binding events.

Replacement of Carbonyl Group with Cyanomethylene Moiety

A significant structural modification to alter the photophysical properties of coumarins is the replacement of the endocyclic carbonyl group (C=O) at the 2-position with a cyanomethylene [=C(H)CN] or dicyanomethylene [=C(CN)₂] group. nih.gov This transformation extends the π-conjugation of the chromophore, typically resulting in a substantial red-shift of the absorption and emission spectra. nih.gov

This derivatization is often achieved through a one-pot condensation reaction. For instance, a coumarin precursor can be treated with a cyanomethyl anion, which is generated in situ from acetonitrile (B52724) and a strong base like n-butyllithium, to yield the corresponding cyanomethylene coumarin. nih.gov This key intermediate can then be further elaborated, for example, by reducing the nitrile to an aldehyde and subsequent Knoevenagel condensation to produce hemicyanine dyes that emit in the near-infrared (NIR) region. nih.gov Such modifications are highly valuable for creating probes for biological imaging, where longer wavelengths are preferred to minimize tissue autofluorescence and increase penetration depth. nih.gov

Preparation of Coumarin-based Aryliodonium Salts

A more recent and advanced functionalization strategy involves the preparation of coumarin-based aryliodonium salts. researchgate.netresearchgate.net These hypervalent iodine reagents are powerful arylating agents and serve as versatile intermediates in organic synthesis. researchgate.netresearchgate.netnih.govdiva-portal.org

The synthesis of these salts can be achieved by reacting coumarins with hypervalent iodine reagents. researchgate.net Once formed, these coumarin-based diaryliodonium salts can undergo a unique intramolecular aryl migration. This reaction, which can proceed without a metal catalyst, results in the formation of a C(sp²)-O bond, yielding functionalized coumarins that bear a reactive carbon-iodine bond. researchgate.net This methodology provides an efficient route to novel coumarin structures that would be difficult to access through other means and opens up new avenues for late-stage modification of the coumarin scaffold. researchgate.netresearchgate.net

Spectroscopic and Analytical Characterization Techniques in Research on 2 Oxo 4 Phenyl 2h Chromen 7 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-oxo-4-phenyl-2H-chromen-7-yl acetate (B1210297). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-oxo-4-phenyl-2H-chromen-7-yl acetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the acetate methyl group, the vinylic proton of the pyrone ring, and the aromatic protons of both the coumarin (B35378) core and the phenyl substituent.

The acetate methyl protons typically appear as a sharp singlet in the upfield region. The protons on the coumarin and phenyl rings will appear in the downfield aromatic region, with their chemical shifts and splitting patterns (multiplicity) determined by their position and coupling with neighboring protons.

Table 4.1.1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Acetate CH₃ | ~2.1 - 2.4 | Singlet (s) |

| H-3 (Vinylic) | ~6.2 - 6.5 | Singlet (s) |

| Aromatic H | ~7.0 - 7.8 | Multiplet (m) |

¹³C NMR Spectroscopy Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will feature signals for the methyl carbon of the acetate group, the carbons of the coumarin and phenyl rings, and notably, the highly deshielded carbonyl carbons of the lactone and the acetate ester functional groups. The chemical shifts of the aromatic carbons are influenced by the electronic effects of their substituents.

Table 4.1.2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Acetate CH₃ | ~20 - 22 |

| Aromatic/Vinylic C-H | ~110 - 140 |

| Aromatic/Vinylic Quaternary C | ~140 - 155 |

| Lactone C=O | ~159 - 162 |

| Acetate C=O | ~168 - 170 |

2D NMR Spectroscopy Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are used to establish definitive structural assignments. COSY spectra reveal proton-proton coupling networks, helping to assign protons on the aromatic rings. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₇H₁₂O₄, corresponding to a monoisotopic mass of approximately 280.07 Da.

High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. In a typical mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺) or a pseudo-molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to its molecular weight.

The fragmentation pattern provides a fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the acetyl group as a ketene radical (CH₂=C=O, 42 Da), leading to a prominent fragment ion. Further fragmentation might involve the loss of carbon monoxide (CO, 28 Da) from the pyrone ring, which is characteristic of coumarins.

Table 4.2.1: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₂O₄ |

| Molecular Weight ( g/mol ) | 280.27 |

| Exact Mass (Da) | 280.0736 |

| Predicted Key Fragment (m/z) | [M - 42]⁺ (Loss of ketene) |

| Predicted Key Fragment (m/z) | [M - 42 - 28]⁺ (Subsequent loss of CO) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peaks would be from the carbonyl (C=O) stretching vibrations. Two distinct C=O bands are expected: one for the α,β-unsaturated lactone of the coumarin ring and another for the acetate ester. The spectrum would also show absorptions for C-O stretching of the ester and ether linkages, C=C stretching of the aromatic rings, and C-H stretching of the aromatic and methyl groups.

Table 4.3.1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methyl C-H | Stretch | 2950 - 2850 |

| Lactone C=O | Stretch | 1750 - 1720 |

| Acetate C=O | Stretch | 1770 - 1760 |

| Aromatic C=C | Stretch | 1620 - 1450 |

| C-O | Stretch | 1250 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The coumarin nucleus, with its extended π-conjugated system, is a strong chromophore. The UV-Vis spectrum of this compound is expected to show intense absorption bands, typically in the UV region.

These absorptions are primarily due to π→π* electronic transitions within the conjugated system of the benzopyrone core and the phenyl substituent. The positions of the absorption maxima (λ_max) are sensitive to the solvent polarity and the substitution pattern on the coumarin ring. Analysis of the UV-Vis spectrum helps to confirm the nature of the conjugated system. For many 4-phenylcoumarins, multiple absorption bands are observed, often between 250 and 350 nm.

Table 4.4.1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Absorption Maxima (λ_max, nm) |

| π→π* | ~250 - 350 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. umich.edulibretexts.orgchemistryhall.com They are routinely used to monitor the progress of the synthesis of this compound and to purify the final product.

Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and versatile technique for qualitative analysis. A small spot of the compound solution is applied to a stationary phase (commonly silica gel on a plate), and a mobile phase (solvent) is allowed to ascend the plate. chemistryhall.com The compound moves up the plate at a rate dependent on its polarity relative to that of the stationary and mobile phases. The retention factor (R_f), the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic value for a given compound and solvent system. For a moderately polar compound like this compound, mixtures of non-polar and polar solvents, such as hexane/ethyl acetate or dichloromethane/methanol, are typically used as the mobile phase.

High-Performance Liquid Chromatography (HPLC) HPLC is a more powerful chromatographic technique that provides high-resolution separations for both qualitative and quantitative analysis. It is the method of choice for determining the precise purity of the final compound. A solution of the compound is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. The time it takes for the compound to pass through the column, known as the retention time (t_R), is characteristic. Purity is assessed by the presence of a single major peak in the chromatogram. Both normal-phase and reverse-phase HPLC can be used for coumarin derivatives.

Table 4.5.1: Typical Chromatographic Systems for Analysis of this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| TLC | Silica Gel | Hexane / Ethyl Acetate | Reaction Monitoring, Purity Check |

| HPLC | C18 (Reverse-Phase) | Acetonitrile (B52724) / Water | Purity Assessment, Quantification |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to validate the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. elementar.com For this compound (C₁₇H₁₂O₄), the theoretical elemental composition can be calculated with high precision.

In this procedure, a small, precisely weighed sample of the compound is combusted in an excess of oxygen. The resulting combustion gases (CO₂, H₂O) are collected and quantified, allowing for the calculation of the mass percentages of carbon and hydrogen. The oxygen percentage is often determined by difference. The experimental results are expected to match the calculated theoretical values within an acceptable margin of error, typically ±0.4%, to confirm the purity and assigned molecular formula of the compound. nih.govnih.gov

Table 4.6.1: Elemental Composition of this compound (C₁₇H₁₂O₄)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 17 | 204.187 | 72.85 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.32 |

| Oxygen | O | 15.999 | 4 | 63.996 | 22.83 |

| Total | 280.279 | 100.00 |

Computational Chemistry and Molecular Modeling Studies on 2 Oxo 4 Phenyl 2h Chromen 7 Yl Acetate and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is instrumental in calculating a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. For 2-oxo-4-phenyl-2H-chromen-7-yl acetate (B1210297) and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), provide a foundational understanding of their molecular architecture and electron distribution. researchgate.netthenucleuspak.org.pk These calculations are crucial for predicting the stability and reactivity of these compounds. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comimperial.ac.uk The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are key descriptors of a molecule's reactivity and kinetic stability. researchgate.net

For 2-oxo-4-phenyl-2H-chromen-7-yl acetate, FMO analysis reveals how the electron density is distributed in these key orbitals. Generally, in coumarin (B35378) derivatives, the HOMO is distributed over the coumarin nucleus and the phenyl ring, while the LUMO is often localized on the pyrone ring. The HOMO-LUMO energy gap is a critical parameter; a smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com The energies and gap can be used to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Substituted 4-Phenylcoumarin (B95950) Analog

| Orbital | Energy (eV) | Key Contributing Moieties |

|---|---|---|

| HOMO | -6.5 | Coumarin ring, Phenyl group |

| LUMO | -2.1 | Pyrone ring, Carbonyl group |

| Energy Gap (ΔE) | 4.4 | - |

Note: The values presented are illustrative and based on typical DFT calculations for similar coumarin structures.

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. It provides a detailed picture of intramolecular and intermolecular bonding and delocalization of electron density. ias.ac.in For this compound, NBO analysis can elucidate hyperconjugative interactions, such as the delocalization of lone pair electrons from oxygen atoms into adjacent antibonding orbitals, which contribute significantly to the molecule's stability. researchgate.net

This analysis quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions. For instance, significant stabilization energies often arise from the interaction between the lone pair orbitals of the carbonyl oxygen (nO) and the antibonding π* orbitals of the adjacent carbon-carbon bonds (π*C-C). These interactions are fundamental to understanding the electronic landscape of the coumarin scaffold. ias.ac.in

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is extensively used in drug discovery to screen potential drug candidates by estimating their binding affinity and mode of interaction with a biological target. nih.govnih.gov

For this compound and its analogues, docking studies have been performed against various enzymes, such as carbonic anhydrases and protein kinases, to explore their inhibitory potential. researchgate.netnih.gov The simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. The docking score, a measure of binding affinity, helps in ranking compounds and identifying promising candidates for further experimental investigation. nih.gov For example, the phenyl group at the C4 position and the acetate group at the C7 position can form crucial interactions within a protein's binding pocket. nih.gov

Table 2: Illustrative Molecular Docking Results for a 4-Phenylcoumarin Derivative against a Protein Kinase

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| This compound | -8.5 | Lys76, Leu132, Asp184 | Hydrogen Bond, Hydrophobic |

| Analogue A (with -OH at C7) | -8.9 | Lys76, Asp184, Glu91 | Hydrogen Bond |

| Analogue B (with -OCH3 at C4' of phenyl) | -8.2 | Leu132, Val84 | Hydrophobic |

Note: Data is hypothetical and serves to illustrate typical docking results.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. acs.orgresearchgate.netmmu.ac.uk

For a complex of this compound bound to a target protein, an MD simulation (typically run for nanoseconds) can assess the stability of the binding pose predicted by docking. researchgate.net Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time indicates that the ligand remains securely bound in the active site. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, like hydrogen bonds, over time, thus providing a more rigorous assessment of binding stability. acs.orgmmu.ac.uk

In silico Analysis of Substituent Effects on Electronic and Photophysical Properties

The electronic and photophysical properties of the 4-phenylcoumarin scaffold can be fine-tuned by introducing different substituents on the coumarin ring or the C4-phenyl group. nih.gov In silico methods, particularly DFT and its time-dependent extension (TD-DFT), are powerful for predicting how these modifications affect properties like absorption and emission spectra. mdpi.comresearchgate.net

Studies on substituted coumarins have shown that electron-donating groups (e.g., -OH, -OCH3) generally cause a red-shift (shift to longer wavelengths) in the absorption and fluorescence spectra, while electron-withdrawing groups (e.g., -NO2, -Br) can lead to a blue-shift. nih.govnih.gov By systematically varying substituents on the this compound framework in silico, researchers can rationally design analogues with desired photophysical characteristics, for applications such as fluorescent probes or dyes. researchgate.net Computational analysis of the HOMO and LUMO energy levels helps to explain these observed spectral shifts, as substituents directly influence the energy gap. mdpi.comscispace.com

Table 3: Predicted Effect of Substituents on the Absorption Maximum (λmax) of a 4-Phenylcoumarin Core

| Substituent at C7 | Substituent at C4' of Phenyl Group | Predicted λmax (nm) | Effect |

|---|---|---|---|

| -OCOCH3 (Acetate) | -H | 340 | Reference |

| -OH | -H | 365 | Red-shift |

| -OCOCH3 | -NO2 | 330 | Blue-shift |

| -OCOCH3 | -OCH3 | 355 | Red-shift |

Note: Wavelengths are illustrative, based on general trends observed in computational studies of coumarin derivatives.

Structure Activity Relationship Sar Studies of 2 Oxo 4 Phenyl 2h Chromen 7 Yl Acetate and Derivatives

Impact of Substituent Position and Nature on Molecular Recognition and Binding

The biological activity of 4-phenylcoumarin (B95950) derivatives is profoundly influenced by the nature and position of substituents on both the coumarin (B35378) core and the C-4 phenyl ring. SAR studies have demonstrated that minor structural modifications can lead to significant changes in potency and selectivity for various biological targets.

The substitution pattern on the coumarin's benzenoid ring (positions C-5, C-6, C-7, and C-8) is a key determinant of activity. For instance, in a series of 3-phenylcoumarins, the presence, number, and location of hydroxyl groups were found to be critical for their antioxidant effects. researchgate.net Specifically, compounds featuring catechol-like moieties (vicinal hydroxyl groups) at positions C-6 and C-7, or C-7 and C-8, often exhibit enhanced radical scavenging and inhibitory effects on reactive oxygen species (ROS) production by neutrophils. researchgate.net The introduction of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), generally increases antioxidant activity, whereas their precise placement dictates the specific mechanism and potency. researchgate.net

| Compound Class | Substituent & Position | Observed Effect on Activity | Biological Target/Assay | Reference |

|---|---|---|---|---|

| 3-Phenylcoumarins | -OH groups at C-6 and C-7 | Potent inhibition of ROS production | Immune complex-stimulated neutrophils | researchgate.net |

| 4-Hydroxy-3-phenylcoumarins | -Cl at C-6 | Improved inhibitory activity and selectivity | MAO-B Inhibition | nih.gov |

| 3-Aryl-4-hydroxycoumarins | Electron-donating groups (e.g., -OCH3) on the 3-aryl ring | Significantly improved antioxidant activity | DPPH/ABTS radical scavenging | researchgate.net |

| 6-Aryl-4-phenylcoumarins | Modifications on 4- and 6-aryl groups | Improved potency | Anti-tubercular activity (Mycobacterium tuberculosis) | nih.gov |

Role of the Phenyl Group at C-4 on Compound Activity and Interactions

The phenyl group at the C-4 position is a defining feature of this coumarin subclass and is integral to its biological activity and molecular interactions. Its presence introduces significant steric bulk and provides a scaffold for crucial hydrophobic and aromatic interactions with biological targets.

A comparative study of acetoxycoumarin derivatives highlighted the distinct role of the C-4 substituent by contrasting 4-phenylcoumarins with their 4-methyl analogs. nih.gov It was demonstrated that the C-4 phenyl group adopts an out-of-plane configuration relative to the coumarin ring system. nih.gov This non-planar conformation can significantly influence how the molecule fits into a binding pocket. In the context of acetoxy drug: protein transacetylase (TAase) activity, 4-phenylcoumarin derivatives showed markedly lower activity compared to their 4-methyl counterparts, an effect attributed to the steric hindrance and unique spatial arrangement imposed by the bulky, out-of-plane phenyl ring. nih.gov

Furthermore, the conformation of the C-4 aryl substituent has been identified as a key factor in the activity of anti-tubercular coumarins. nih.gov The rotational freedom of the phenyl ring allows it to adopt specific dihedral angles that can optimize interactions within a receptor's active site. This conformational flexibility, governed by the electronic and steric nature of any substituents on the phenyl ring itself, is a critical aspect of molecular recognition. The phenyl group is not merely a passive structural element; its orientation and potential for π-π stacking and hydrophobic interactions are central to the compound's ability to engage with and modulate its biological targets.

Influence of Acetate (B1210297) and Other Ester Modifications at C-7 on Biological Profiles

The C-7 position of the coumarin ring is a common site for modification, and the nature of the substituent here, particularly ester groups like acetate, has a profound impact on the compound's biological and physicochemical properties. The acetate group in 2-oxo-4-phenyl-2H-chromen-7-yl acetate serves as a prime example of how such modifications can modulate activity.

Esterification at the C-7 hydroxyl position is a widely used strategy to enhance the physicochemical properties of coumarins, such as lipophilicity. This can lead to improved cell membrane permeability and bioavailability. In many cases, the C-7 acetate acts as a prodrug moiety. Once inside the cell or in the systemic circulation, it can be hydrolyzed by esterase enzymes to release the parent 7-hydroxy compound, which is often the more active pharmacological agent. The specificity of certain enzymes for acetoxycoumarins has been noted, indicating that the acetate group itself can play a role in directing the molecule's action. nih.gov

Research into fungicidal coumarins demonstrated that esterification of the 7-hydroxy group was a viable strategy to improve in vivo performance. nih.gov A variety of ester derivatives were synthesized from a 7-hydroxycoumarin lead compound to enhance fungicidal activity, suggesting that modifications at this position can overcome limitations like poor solubility or suboptimal in vivo efficacy. nih.gov Crystal structure analysis of related compounds shows that the C-7 acetoxy group contributes to a distortion from the planarity of the main ring system, which can affect intermolecular interactions. academie-sciences.fr Therefore, the C-7 acetate and other ester modifications are critical not only for tuning pharmacokinetic properties but also for influencing the molecule's conformational geometry and interaction profile.

| C-7 Substituent | General Effect | Potential Advantage | Reference |

|---|---|---|---|

| -OH (Hydroxy) | Often the active form; can act as H-bond donor | Direct interaction with biological target | nih.gov |

| -OAc (Acetate) | Increases lipophilicity; can act as a prodrug | Improved bioavailability; targeted release of active form | nih.gov |

| Other Esters | Modulates lipophilicity and steric properties | Optimization of pharmacokinetic and pharmacodynamic profiles | nih.gov |

| -OCH2COOH (Carboxymethoxy) | Provides a linker for further derivatization | Creation of novel derivatives with diverse biological activities (e.g., antiviral) | nih.gov |

Correlation between Computational Predictions and Experimental Observations in SAR Development

The development of SAR for 4-phenylcoumarin derivatives has been significantly advanced by the integration of computational modeling with experimental validation. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations provide powerful tools to predict biological activity, rationalize experimental findings, and guide the design of more potent and selective compounds.

Several studies have successfully employed these methods. For instance, in the design of new 4-phenylcoumarin derivatives as tubulin polymerization inhibitors, molecular modeling was instrumental. nih.gov Docking studies predicted that the active compounds bind to the colchicine (B1669291) site of tubulin, and pharmacophore models identified the coumarin, acetamide, and thiazolidinone moieties as crucial for activity. These computational predictions were strongly supported by experimental data, where the designed compounds exhibited potent cytotoxic effects against MCF-7 breast cancer cells and inhibited tubulin polymerization at micromolar concentrations. nih.gov

Similarly, in the search for antiviral agents against Hepatitis A Virus (HAV), a combination of molecular docking, 3D-pharmacophore modeling, and QSAR was used to explore the structural requirements for activity. nih.gov Active compounds were docked into the active site of HAV 3C protease, revealing key hydrogen bonding interactions with amino acid residues like Gly170 and Cys172. The generated QSAR models further clarified the relationship between the compounds' structural features and their inhibitory effects, correlating well with the experimentally determined inhibition constants (Ki). nih.gov DFT calculations and 3D-QSAR models have also been used to explain the SAR of fungicidal coumarin esters, providing valuable insights to guide further molecular design. nih.gov These examples underscore the synergistic relationship between computational predictions and experimental observations in accelerating the rational design of novel 4-phenylcoumarin-based therapeutic agents.

Stereochemical Considerations and Conformational Flexibility in SAR

The three-dimensional structure, including stereochemistry and conformational flexibility, is a critical parameter in the SAR of this compound and its derivatives. While the core coumarin ring is largely planar, the substituents at C-4 and C-7 possess rotational freedom, allowing the molecule to adopt various conformations that can influence its interaction with biological targets. nih.govresearchgate.net

The orientation of the C-4 phenyl group is a key conformational feature. X-ray crystallography and computational studies have shown that this ring is typically twisted out of the plane of the coumarin system. nih.gov This dihedral angle is important for activity, as it dictates the spatial relationship between the two aromatic systems and affects how the molecule fits into a binding site. The specific conformation of the 4-aryl substituent was found to be a determinant of anti-tubercular activity, highlighting that a precise three-dimensional arrangement is necessary for optimal target engagement. nih.gov

The C-7 acetate group also possesses conformational flexibility due to rotation around the C-O single bonds. Crystal structure analysis of a related compound, 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate, revealed that the mean plane of the coumarin ring is oriented at a dihedral angle of 72.92° with respect to the acetoxy group. nih.govresearchgate.net This non-coplanar arrangement can influence intermolecular interactions, such as hydrogen bonding and π-stacking, which stabilize the compound within a crystal lattice or a protein's active site. researchgate.net For molecules with chiral centers, the absolute configuration (R or S) is paramount, as biological systems are inherently chiral and often exhibit stereospecific recognition. libretexts.org Therefore, a comprehensive understanding of SAR must account for the molecule's preferred conformations and stereochemical properties, as these factors ultimately govern molecular recognition and biological response.

Molecular and Cellular Interaction Studies of 2 Oxo 4 Phenyl 2h Chromen 7 Yl Acetate and Derivatives

Mechanistic Investigations of Enzyme Inhibition (e.g., Carbonic Anhydrase Isoforms, Monoamine Oxidases)

The unique structural framework of coumarins, characterized by a benzopyran-2-one core, allows for a multitude of non-covalent interactions, including π–π stacking, hydrophobic interactions, and hydrogen bonding, with various biological macromolecules. nih.gov This versatility has rendered coumarin (B35378) derivatives, such as 2-oxo-4-phenyl-2H-chromen-7-yl acetate (B1210297), subjects of extensive research for their potential as enzyme inhibitors.

Extensive investigations into 2H-chromen-2-one derivatives have revealed their potent and selective inhibitory activity against monoamine oxidase B (MAO-B). nih.gov A study involving 67 derivatives highlighted that modifications at the C4 position of the chromen-2-one nucleus significantly influence their inhibitory potency and selectivity. nih.gov For instance, the introduction of a 7-metachlorobenzyloxy-4-oxyacetamido group resulted in a compound with a low nanomolar IC₅₀ value of 3.1 nM for MAO-B and a high selectivity ratio of 7244 over the MAO-A isoform. nih.gov The dominant role of steric effects at the C4 position was identified as a key determinant for potent and selective MAO-B inhibition. nih.gov

Furthermore, research on resveratrol (B1683913) analogues has shed light on the dual inhibitory potential of related compounds against both MAO-B and carbonic anhydrase (CA) isoforms, particularly hCA VII. nih.gov One such analogue demonstrated potent and selective inhibition against MAO-B with an IC₅₀ of 0.01 µM and selective inhibition of hCA VII with a Kᵢ of 0.7 µM. nih.gov Molecular modeling studies have provided insights into the plausible binding modes of these inhibitors within the active sites of both enzymes, revealing specific and significant interactions. nih.gov

Mechanistic studies on the inhibition of human monoamine oxidases by arylalkylhydrazines have shown that the inhibition process can involve the enzyme-catalyzed conversion of the inhibitor to a diazene. nih.gov This is followed by a reaction with molecular oxygen to form an alkyl radical, which then covalently modifies the N(5) position of the flavin cofactor. nih.gov

The following table summarizes the inhibitory activities of selected coumarin derivatives against MAO-A and MAO-B.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (MAO-A/MAO-B) |

| 7-metachlorobenzyloxy-4-oxyacetamido-2H-chromen-2-one | MAO-B | 0.0031 | 7244 |

| Resveratrol Analogue 4 | MAO-A | 0.43 | 0.023 |

| MAO-B | 0.01 | ||

| Resveratrol | MAO-A | 13.5 | >0.135 |

| MAO-B | >100 |

This table is generated based on data from multiple sources. nih.govnih.gov

Exploration of Ligand-Receptor Binding Dynamics within Biological Targets (e.g., NLRP3 Inflammasome)

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by detecting a wide range of danger signals, leading to the activation of caspase-1 and the release of pro-inflammatory cytokines. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target. rjpbr.com The NLRP3 protein consists of a pyrin domain (PYD), a central NACHT domain, and a C-terminal leucine-rich repeat (LRR) domain. nih.gov The NACHT domain possesses ATPase activity, which is essential for NLRP3 self-association and function. nih.gov

While direct studies on the binding of 2-oxo-4-phenyl-2H-chromen-7-yl acetate to the NLRP3 inflammasome are limited, the general principles of ligand-receptor interactions with this complex have been elucidated through studies with other inhibitors. For example, the inhibitor Tranilast has been shown to bind to the NACHT domain of NLRP3, thereby preventing NLRP3-NLRP3 interactions and oligomerization without affecting its ATPase activity. nih.gov This specific inhibition of the NLRP3 inflammasome highlights the potential for small molecules to modulate its activity. nih.gov

Molecular docking studies with other classes of inhibitors have revealed key interactions within the NLRP3 binding pocket. For instance, the strong electron-withdrawing fluorine atoms of a trifluoromethyl group in certain hydrazone derivatives have been shown to form hydrogen and/or halogen bonds with several residues of the target enzyme, which is likely responsible for their increased biological activity. nih.gov These findings suggest that the phenyl and acetate moieties of this compound could engage in specific hydrophobic and electrostatic interactions within the ligand-binding domain of the NLRP3 inflammasome.

Cellular Uptake and Subcellular Distribution Studies

The cellular uptake and subcellular localization of a compound are critical determinants of its biological activity. For coumarin derivatives, their relatively low molecular weight, simple structure, and high lipophilicity generally favor their passage across cellular membranes. nih.gov

While specific studies on the cellular uptake and subcellular distribution of this compound are not extensively documented, research on structurally related benzophenothiaziniums provides some insights. These cationic dyes have been shown to accumulate in lysosomes. mdpi.com The subcellular localization can be manipulated by minor structural alterations, such as N-alkylation. mdpi.com For instance, NH₂NBS and EtNBS derivatives were found to localize specifically in lysosomes, whereas a derivative with two methyl substitutions, NMe₂NBS, showed greater accumulation in mitochondria. mdpi.com This suggests that even subtle changes to the chemical structure can significantly impact the subcellular fate of a molecule.

After irradiation, it was observed that the lysosome-localized compounds could be released and subsequently relocate to the mitochondria, inducing a loss of mitochondrial membrane potential. mdpi.com This highlights the dynamic nature of subcellular distribution and its potential role in the mechanism of action of these compounds.

Mechanistic Insights into Biological Responses to Acetoxycoumarin Derivatives (e.g., protein acetylation pathways)

A key mechanistic aspect of the biological activity of acetoxycoumarin derivatives is their ability to participate in protein acetylation. This process is mediated by specific enzymes that catalyze the transfer of the acetyl group from the acetoxycoumarin to target proteins, thereby modulating their function.

One such enzyme identified is a microsomal enzyme named acetoxy drug: protein transacetylase (TAase). nih.gov This enzyme facilitates the transfer of acetyl groups from acetylated polyphenols, including acetoxycoumarins, to receptor proteins. nih.gov The activity of TAase can be assayed by the irreversible inhibition of cytosolic glutathione (B108866) S-transferase (GST). nih.gov Studies have shown that the presence of a methyl group at the C-4 position of the coumarin ring enhances TAase activity, whereas a phenyl group at the same position, as in 7,8-diacetoxy-4-phenylcoumarin, leads to lower activity. nih.gov This difference is attributed to the out-of-plane configuration of the phenyl ring at C-4. nih.gov

Another enzyme involved in this pathway is Calreticulin transacetylase (CRTAase), a membrane-bound enzyme that also catalyzes the transfer of acetyl groups from polyphenolic acetates to functional proteins like GST, NADPH Cytochrome c reductase, and Nitric oxide synthase (NOS). nih.govresearchgate.net This acetylation results in the modulation of the biological activities of these target proteins. nih.govresearchgate.net For example, the acetylation of NOS can lead to its activation. nih.govresearchgate.net Structure-activity relationship studies have revealed that increasing the size of an alkyl group at the C-3 position of the acetoxy coumarin decreases CRTAase activity. nih.govresearchgate.net

The following table provides a summary of the enzymes involved in protein acetylation by acetoxycoumarins and their target proteins.

| Enzyme | Cellular Location | Target Proteins | Effect of Acetylation |

| Acetoxy drug: protein transacetylase (TAase) | Microsomal | Glutathione S-transferase (GST), NADPH cytochrome c reductase | Inhibition of GST, Activation of NADPH cytochrome c reductase |

| Calreticulin transacetylase (CRTAase) | Membrane-bound | Glutathione S-transferase (GST), NADPH Cytochrome c reductase, Nitric oxide synthase (NOS) | Inhibition of GST, Modulation of NADPH Cytochrome c reductase, Activation of NOS |

This table is generated based on data from multiple sources. nih.govnih.govresearchgate.net

Investigation of Molecular Pathways Affected by Chromen-2-one Esters

The biological effects of chromen-2-one esters are mediated through their interaction with and modulation of various molecular pathways. Their unique chemical structure allows them to bind to a range of biological targets, initiating a cascade of downstream signaling events. researchgate.net

One of the key pathways that can be affected by chromen-2-one derivatives is the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net This pathway is a crucial component of the innate immune system and is activated in response to stimuli such as lipopolysaccharide (LPS). researchgate.net Activation of TLR4 leads to the downstream activation of the MAPK pathway, culminating in the production of pro-inflammatory mediators. researchgate.net A study on novel 2-phenyl-4H-chromen-4-one compounds demonstrated that they could significantly decrease the LPS-induced release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in a concentration-dependent manner. researchgate.net Further investigation revealed that these compounds suppressed the LPS-induced inflammatory response by inhibiting the TLR4/MAPK pathway. researchgate.net

Additionally, some coumarin derivatives have been shown to exert their effects through the inhibition of DNA polymerases. nih.gov For instance, certain derivatives exhibited strong antiproliferative activity by inhibiting Taq DNA polymerase. nih.gov Molecular docking simulations have suggested that the mechanism of action involves not only the inhibition of the polymerase itself but also the blockade of the incorporation of new deoxynucleoside triphosphates through the interaction of the coumarin scaffold with the enzyme's natural substrate. nih.gov

Future Research Directions and Translational Perspectives for 2 Oxo 4 Phenyl 2h Chromen 7 Yl Acetate Research

Development of Novel and Green Synthetic Routes and Methodologies

Future synthetic research concerning 2-oxo-4-phenyl-2H-chromen-7-yl acetate (B1210297) is anticipated to prioritize the development of environmentally benign and efficient protocols. Traditional methods for synthesizing chromen-2-one derivatives often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. asianpubs.orgnih.gov Green chemistry principles are therefore poised to drive innovation in this area.

Key future research directions in the synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl acetate and related compounds include:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer advantages such as reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation and ultrasound in the synthesis of chromene derivatives has already shown promise and is a key area for further exploration. nih.govresearchgate.net

Use of Eco-Friendly Solvents and Catalysts: A significant push towards replacing toxic organic solvents with greener alternatives like ionic liquids or even solvent-free reaction conditions is expected. rsc.org The development and application of reusable, non-toxic catalysts, such as solid acids and enzymes, will be crucial in minimizing the environmental impact of synthesis. researchgate.net

One-Pot and Multicomponent Reactions: Designing synthetic strategies that involve one-pot or multicomponent reactions can significantly improve efficiency by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste.

Flow Chemistry: The implementation of continuous flow chemistry for the synthesis of this compound could offer benefits in terms of scalability, safety, and process control.

Catalyst-Free and Metal-Free Reactions: Exploring novel synthetic pathways that circumvent the need for catalysts, particularly those based on heavy metals, is a significant goal in green chemistry. Recent advances in visible-light-driven reactions present a promising avenue for the green synthesis of 3-arylcoumarins. nih.gov

Advanced Computational Approaches for Enhanced Predictive Modeling and Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and development. For this compound, future research will likely leverage advanced computational methods to accelerate the design of new analogs with improved biological activities and pharmacokinetic profiles.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust 3D-QSAR models can help in understanding the relationship between the chemical structure of chromen-2-one derivatives and their biological activity. nih.gov These models can guide the design of new compounds with enhanced potency and selectivity. nih.gov

Molecular Docking Simulations: In silico molecular docking studies are crucial for predicting the binding modes of this compound and its analogs with various biological targets. researchgate.netmdpi.com This can provide insights into the mechanism of action and help in identifying key interactions that can be optimized for improved affinity. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between the ligand and its target protein, offering a more realistic representation of the binding event and the stability of the complex over time.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. nih.gov

Pharmacophore Modeling and Virtual Screening: The development of pharmacophore models based on known active chromen-2-one derivatives can be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds.

Exploration of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action

While chromen-2-one derivatives have been investigated for a range of biological activities, there is still vast potential for discovering novel therapeutic applications and understanding their underlying mechanisms of action.

Future research in this area should aim to:

Identify Novel Protein Targets: High-throughput screening and proteomics approaches can be employed to identify new biological targets for this compound. This could unveil therapeutic opportunities in areas beyond the currently explored indications. The bromodomain and extra-terminal (BET) proteins, particularly BRD4, have emerged as promising targets for coumarin (B35378) derivatives in cancer therapy. nih.gov

Investigate Multi-Targeting Capabilities: Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.govacs.org Future studies should explore the potential of this compound and its analogs to act as multi-target agents, which could offer enhanced therapeutic efficacy and a lower likelihood of drug resistance.

Elucidate Mechanisms of Action: A deeper understanding of how this compound exerts its biological effects at the molecular level is crucial. This includes studying its impact on signaling pathways, gene expression, and protein-protein interactions. For instance, some chromen-4-one derivatives have been shown to induce apoptosis in cancer cells, and further investigation into the specific apoptotic pathways involved is warranted. nih.gov

Explore New Therapeutic Areas: The diverse pharmacological properties of coumarins suggest that their therapeutic potential is not yet fully realized. nih.gov Systematic screening of this compound against a wide range of disease models could lead to the discovery of novel applications, for example, in metabolic disorders or rare diseases.

Integration of Multidisciplinary Approaches for Comprehensive Understanding of Chromen-2-one Acetates

A holistic understanding of the therapeutic potential of this compound can only be achieved through the integration of knowledge and techniques from various scientific disciplines.

Future research should foster collaborations between:

Medicinal Chemistry and Computational Chemistry: An iterative cycle of design, synthesis, biological evaluation, and computational modeling can accelerate the optimization of lead compounds. researchgate.net Computational predictions can guide synthetic efforts, while experimental results can refine and validate the computational models. researchgate.net

Pharmacology and Systems Biology: Combining pharmacological studies with systems biology approaches can provide a comprehensive view of the drug's effects on the entire biological system, not just an isolated target. This can help in identifying potential off-target effects and understanding the broader physiological consequences of drug action.

Structural Biology and Biophysics: Determining the crystal structures of this compound in complex with its biological targets can provide invaluable atomic-level insights into the binding interactions. Biophysical techniques can be used to characterize the thermodynamics and kinetics of binding.

Nanotechnology and Drug Delivery: The formulation of this compound into nanoparticle-based drug delivery systems could enhance its solubility, bioavailability, and targeted delivery to specific tissues or cells, thereby improving its therapeutic index.

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective treatments for a range of human diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 2-oxo-4-phenyl-2H-chromen-7-yl acetate derivatives?

The synthesis typically involves nucleophilic substitution under basic conditions. For example, 7-hydroxy-4-phenylcoumarin reacts with acetyl chloride or acetic anhydride in the presence of a base (e.g., K₂CO₃) in refluxing acetone or ethanol . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reaction rates.

- Temperature : Reflux conditions (~60–80°C) ensure complete esterification.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the acetate derivative with >95% purity.

Q. How can the purity and structural integrity of synthesized derivatives be validated?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm acetyl group integration (δ ~2.3 ppm for CH₃) and aromatic proton patterns.

- HPLC : Purity assessment with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₄O₄: m/z 295.0974) .

Q. What standard reactions are feasible for functionalizing the chromen-7-yl acetate core?

- Hydrolysis : Acidic/alkaline conditions convert the acetate to a hydroxyl group (e.g., NaOH/EtOH, 60°C), enabling further derivatization .

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the 3-position of the chromene ring .

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 4-phenyl position .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies bond angles, torsion angles, and hydrogen-bonding networks. For example:

- Displacement parameters : Anisotropic refinement in SHELXL distinguishes static disorder from dynamic motion .

- Hydrogen bonding : Graph-set analysis (e.g., Etter’s notation) maps intermolecular interactions (e.g., C=O⋯H–O motifs) using software like Mercury or PLATON .

- Example: The acetate group in this compound exhibits a planar conformation (torsion angle: O–C–O–C = 178.5°) .

Q. How do substituent variations at the 4-phenyl position influence biological activity?

Structure-activity relationship (SAR) studies reveal:

Q. What strategies address contradictory spectral data in structural elucidation?

- Dynamic NMR : Resolve conformational equilibria (e.g., acetyl group rotation) by variable-temperature ¹H NMR.

- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes (e.g., Gaussian 16, B3LYP/6-31G* basis set) .

- Crystallographic validation : Overlay SCXRD-derived structures with computationally optimized geometries to identify discrepancies .

Q. How can synthetic yields be improved for low-solubility intermediates?

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) and enhance yields by 20–30% .

- Phase-transfer catalysis : Use TBAB (tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) .

- Co-crystallization : Improve solubility via co-formers (e.g., nicotinamide) in recrystallization steps .

Methodological Notes

- Crystallography : For twinned crystals, employ the HKLF5 format in SHELXL and refine using TWIN/BASF commands .

- Biological assays : Use MTT assays with triplicate technical replicates and normalize to positive controls (e.g., doxorubicin) .

- Data reporting : Adhere to IUCr standards for crystallographic data deposition (e.g., CIF files in the Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.